molecular formula C11H15BrFNO B7865810 3-Bromo-5-fluoro-2-(pentyloxy)aniline

3-Bromo-5-fluoro-2-(pentyloxy)aniline

Cat. No.: B7865810
M. Wt: 276.14 g/mol
InChI Key: SMVCPSCSMUOYJH-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(pentyloxy)aniline is a halogenated aniline derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and a pentyloxy (-O-C₅H₁₁) group at position 2 of the benzene ring. Its molecular formula is C₁₁H₁₄BrFNO, with a molecular weight of 275.14 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and a lipophilic pentyloxy chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-bromo-5-fluoro-2-pentoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO/c1-2-3-4-5-15-11-9(12)6-8(13)7-10(11)14/h6-7H,2-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCPSCSMUOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(pentyloxy)aniline typically involves multi-step reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under specific conditions. For example, the reaction of 3-bromo-5-fluoroaniline with pentyloxy halide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(pentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-5-fluoro-2-(pentyloxy)aniline has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It may be utilized in the creation of novel materials with unique properties.

    Biological Studies: The compound can be used to study the effects of specific substituents on biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-(pentyloxy)aniline involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, molecular formulas, and key properties of 3-Bromo-5-fluoro-2-(pentyloxy)aniline with structurally related aniline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (3), F (5), -O-C₅H₁₁ (2) C₁₁H₁₄BrFNO 275.14 High lipophilicity; potential drug intermediate
3-Bromo-5-chloro-2-(difluoromethoxy)aniline Br (3), Cl (5), -O-CF₂H (2) C₇H₅BrClF₂NO 272.47 Higher reactivity due to Cl and CF₂O groups
4-Bromo-3-(trifluoromethyl)aniline Br (4), -CF₃ (3) C₇H₅BrF₃N 240.03 Strong electron-withdrawing effects; agrochemical use
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (4), F (2), -CF₃ (5) C₇H₄BrF₄N 262.01 Low solubility in polar solvents
5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline Br (5), F (2), imidazopyridine substituent C₁₅H₁₃BrFN₃ 334.19 Bioactive scaffold; kinase inhibitor candidate

Physicochemical Properties

  • Lipophilicity : The pentyloxy group in the target compound enhances lipid solubility compared to shorter alkoxy chains (e.g., methoxy) or electron-withdrawing groups (e.g., -CF₃). This property is critical for membrane permeability in drug design.
  • Electronic Effects : Fluorine and bromine induce electron withdrawal, reducing the electron density of the aromatic ring. This contrasts with -CF₃ (in 4-Bromo-3-(trifluoromethyl)aniline), which exerts stronger inductive effects .
  • Melting Points : Compounds with bulky substituents (e.g., imidazopyridine in ) exhibit higher melting points due to crystalline packing. The pentyloxy chain likely lowers the melting point of the target compound compared to analogs with rigid groups.

Biological Activity

3-Bromo-5-fluoro-2-(pentyloxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C12H16BrFNO
  • Molecular Weight : 292.17 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar fluorine and bromine substitutions can enhance antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundE. coli158 µg/mL
3-Bromo-4-fluoroanilineS. aureus1210 µg/mL
5-Fluoro-2-methoxyanilineP. aeruginosa149 µg/mL

The presence of the pentyloxy group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation pathways.

Case Study:
In a study examining the cytotoxic effects of various aniline derivatives on human cancer cell lines, it was found that compounds with halogen substitutions had improved IC50 values compared to their non-halogenated counterparts. For example:

  • IC50 against HeLa Cells : this compound showed an IC50 of 6 µM, indicating significant cytotoxicity.

This suggests that the introduction of bromine and fluorine atoms may enhance the compound's ability to disrupt cellular processes critical for cancer cell survival.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that similar structures can inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-112
4-BromoanilineCOX-215
FluorobenzeneCOX-1>50

The ability to inhibit COX enzymes indicates a potential application in anti-inflammatory therapies.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets through hydrogen bonding and halogen bonding facilitated by its bromine and fluorine substituents. These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects.

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